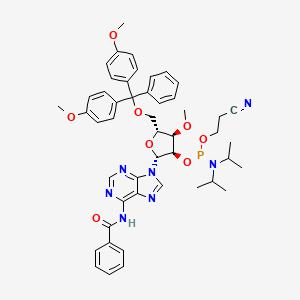

N6-BZ-5'-O-DMTr-3'-O-methyladenosine-2'-O-CED-phosphoramidite

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N6-BZ-5’-O-DMTr-3’-O-methyladenosine-2’-O-CED-phosphoramidite is a nucleoside analog used primarily in the synthesis of modified oligonucleotides. This compound is an adenosine analog, which means it mimics the structure of adenosine, a nucleoside that plays a crucial role in various biological processes. Adenosine analogs are often used in research due to their ability to act as smooth muscle vasodilators and their potential to inhibit cancer progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-BZ-5’-O-DMTr-3’-O-methyladenosine-2’-O-CED-phosphoramidite typically involves multiple steps. The process begins with the protection of the hydroxyl groups of adenosine, followed by the introduction of the benzoyl (BZ) group at the N6 position. The 5’-hydroxyl group is then protected with a dimethoxytrityl (DMTr) group, and the 3’-hydroxyl group is methylated. Finally, the 2’-hydroxyl group is converted to a cyanoethyl (CED) phosphoramidite .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the compound’s purity and yield. The reaction conditions are optimized to maximize efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

N6-BZ-5’-O-DMTr-3’-O-methyladenosine-2’-O-CED-phosphoramidite undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the nucleoside.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different adenosine derivatives, while substitution reactions can introduce new functional groups to the nucleoside .

Scientific Research Applications

N6-BZ-5’-O-DMTr-3’-O-methyladenosine-2’-O-CED-phosphoramidite has several scientific research applications:

Chemistry: Used in the synthesis of modified oligonucleotides for various research purposes.

Biology: Acts as a tool to study nucleic acid interactions and modifications.

Medicine: Potential use in developing therapeutic agents due to its ability to inhibit cancer progression.

Industry: Employed in the production of nucleic acid-based diagnostics and therapeutics

Mechanism of Action

The mechanism of action of N6-BZ-5’-O-DMTr-3’-O-methyladenosine-2’-O-CED-phosphoramidite involves its incorporation into oligonucleotides. Once incorporated, it can mimic the behavior of natural adenosine, affecting various molecular pathways. The compound’s ability to inhibit cancer progression is linked to its interaction with specific molecular targets, such as enzymes involved in DNA synthesis and repair .

Comparison with Similar Compounds

Similar Compounds

- Adenosine phosphate

- Acadesine

- Clofarabine

- Fludarabine phosphate

- Vidarabine

Uniqueness

N6-BZ-5’-O-DMTr-3’-O-methyladenosine-2’-O-CED-phosphoramidite is unique due to its specific modifications, which enhance its stability and functionality in oligonucleotide synthesis. The presence of the DMTr group provides protection during synthesis, while the CED phosphoramidite group facilitates its incorporation into oligonucleotides .

Biological Activity

N6-BZ-5'-O-DMTr-3'-O-methyladenosine-2'-O-CED-phosphoramidite is a modified nucleoside that plays a significant role in molecular biology, particularly in the synthesis of oligonucleotides. This compound is characterized by the presence of a benzoyl group at the N6 position, a dimethoxytrityl (DMTr) protecting group at the 5' position, and a methyl group at the 3' position, along with a 2'-O-CED (cyanoethyl diisopropylamino) phosphoramidite linkage. This unique structure imparts various biological activities that are crucial for research and therapeutic applications.

- Chemical Formula : C₄₈H₅₄N₇O₈P

- Molecular Weight : 888 g/mol

- CAS Number : 179479-02-8

This compound functions primarily as a building block for synthesizing modified RNA and DNA oligonucleotides. The modifications enhance stability against nucleases and improve binding affinity to complementary nucleic acids. The benzoyl group contributes to hydrophobic interactions, which can influence the binding properties of the resultant oligonucleotides.

Biological Activities

- Vasodilation :

- Antiviral Activity :

-

Antitumor Effects :

- Recent studies have indicated that modified adenosine analogs can induce apoptosis in cancer cells. The incorporation of N6-BZ-5'-O-DMTr-3'-O-methyladenosine into oligonucleotides has been linked to enhanced cytotoxicity against specific cancer cell lines, suggesting its potential as an anticancer agent .

- Immunomodulation :

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

In a study evaluating the anticancer effects of N6-BZ-5'-O-DMTr-3'-O-methyladenosine-modified oligonucleotides, researchers treated several cancer cell lines with varying concentrations of the compound. Results indicated a significant decrease in cell viability (IC50 values ranging from 20 to 50 µM) over 24 to 72 hours, demonstrating its potential as an effective anticancer agent .

Mechanistic Insights

The mechanism behind its antitumor activity appears to involve the induction of apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) generation and subsequent cell cycle arrest in the G0/G1 phase .

Properties

Molecular Formula |

C48H54N7O8P |

|---|---|

Molecular Weight |

888.0 g/mol |

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C48H54N7O8P/c1-32(2)55(33(3)4)64(61-28-14-27-49)63-43-42(59-7)40(62-47(43)54-31-52-41-44(50-30-51-45(41)54)53-46(56)34-15-10-8-11-16-34)29-60-48(35-17-12-9-13-18-35,36-19-23-38(57-5)24-20-36)37-21-25-39(58-6)26-22-37/h8-13,15-26,30-33,40,42-43,47H,14,28-29H2,1-7H3,(H,50,51,53,56)/t40-,42-,43-,47-,64?/m1/s1 |

InChI Key |

FVQVZAFXDJSVIC-PSVHYZMASA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OC |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.